molecular formula C14H15N3O3 B2550961 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide CAS No. 515177-37-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide

Cat. No. B2550961
CAS RN: 515177-37-4
M. Wt: 273.292
InChI Key: MCXZXLSNFMLOST-UHFFFAOYSA-N
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Description

The compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole carboxamide derivatives, which are of significant interest in medicinal chemistry due to their potential biological applications, including anticancer, antibacterial, antifungal, and antidiabetic activities .

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives typically involves the reaction of appropriate precursors such as amines, aldehydes, and acids. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another example is the synthesis of a novel pyrazole derivative involving a reaction confirmed by single crystal X-ray diffraction studies . These synthetic routes are crucial for the development of compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structures of pyrazole carboxamide derivatives have been characterized using various spectroscopic techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction . The X-ray structure characterization and DFT calculations provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are essential for the stability and biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazole carboxamide derivatives is influenced by their molecular structure. For example, the presence of dimethylamino groups can enhance the reactivity of the compounds . Additionally, the ability to form hydrogen bonds and π-interactions can affect the compounds' interactions with biological targets, as seen in molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives, such as solubility, stability, and electronic structure, have been evaluated through experimental and computational methods . These properties are critical for determining the pharmacokinetic profile and therapeutic potential of the compounds. For instance, computational ADME studies have been used to predict oral bioavailability .

Case Studies

Several of the discussed compounds have been evaluated for their biological activities in vitro and in vivo. For example, some derivatives showed potent cytotoxicity against various cancer cell lines, with IC50 values less than 10 nM . Another compound displayed significant antiproliferative activity specifically against MDA-MB human cancer cell lines . These studies provide valuable case examples of the therapeutic potential of pyrazole carboxamide derivatives.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Studies have shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide exhibit promising antimicrobial and antioxidant activities. For instance, a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, synthesized through reactions with various bioactive aromatic heterocyclic carboxylic acids and fatty acids, demonstrated significant antimicrobial activity against tested microorganisms and showed prominent radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).

Anticancer Activities

Another area of research includes the design, synthesis, and evaluation of novel compounds for their anticancer activities. For example, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide showed promising antibacterial activity and were assessed for their cytotoxic activity against mammalian Vero cell line, indicating potential in anticancer research (Palkar et al., 2017).

Insecticidal Activity

Compounds with structural similarities have also been investigated for their insecticidal activity. A study on pyrazole amide derivatives revealed that some of these compounds exhibited promising insecticidal activity against Helicoverpa armigera, demonstrating the potential application in agricultural sciences (Deng et al., 2016).

Diuretic Activity

Furthermore, research into the diuretic activity of certain benzothiazole-2-carboxamide derivatives on rat models suggests potential applications in the development of new diuretic agents. One study found that N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides showed significant diuretic activity, which could be valuable for medical applications (Yar & Ansari, 2009).

Corrosion Inhibition

Additionally, benzothiazole derivatives have been explored for their corrosion inhibiting properties, with studies showing that certain derivatives can significantly inhibit steel corrosion in acidic solutions, highlighting their potential application in materials science and engineering (Hu et al., 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-11(8-17(2)16-9)14(18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXZXLSNFMLOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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